Technical Guide: Solubility Profiling of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Technical Guide: Solubility Profiling of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
This guide outlines the solubility characteristics, thermodynamic behavior, and experimental determination protocols for Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (CAS: 958132-55-3).
Executive Summary & Chemical Identity
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a bifunctional heterocyclic building block used primarily in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors. Structurally, it consists of a 1-methylpyrazole ring attached to a
Its solubility behavior is governed by two competing factors:
-
The Polar Pyrazole Core: Increases affinity for polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).
-
The
-Keto Ester Moiety: Introduces keto-enol tautomerism, significantly affecting solubility stability and pH sensitivity.
| Property | Value / Description |
| CAS Number | 958132-55-3 |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| LogP (Predicted) | ~0.6 (Moderate Lipophilicity) |
| pKa ( | ~11.0 (Weakly acidic due to 1,3-dicarbonyl system) |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
Solubility Profile by Solvent Class
The following data categorizes the compound's solubility based on dielectric constant and functional group interaction.
Qualitative Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Solvation |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Excellent | Dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | Hydrogen bonding with the pyrazole nitrogen and ester carbonyls. Note: Risk of transesterification in MeOH. |
| Moderately Polar | Ethyl Acetate (EtOAc), DCM, THF | Good | Van der Waals forces and dipole interactions. Primary solvents for extraction. |
| Non-Polar | n-Heptane, Hexane, Toluene | Poor | Lack of polar interaction sites. Used as anti-solvents for crystallization. |
| Aqueous | Water ( | Very Poor | Hydrophobic effect dominates. |
| Aqueous (Basic) | Water ( | Soluble (Decomposes) | Deprotonation forms the enolate anion, increasing solubility but risking hydrolysis. |
Thermodynamic Behavior & Tautomerism
In solution, this compound exists in equilibrium between the keto and enol forms.
-
Polar Solvents (DMSO, MeOH): Stabilize the keto form.
-
Non-Polar Solvents (Toluene,
): Stabilize the enol form (via intramolecular H-bonding).
Critical Insight: When developing crystallization processes, shifting the solvent polarity can shift the tautomeric ratio, potentially affecting the nucleation rate and polymorph selection.
Experimental Protocol: Solubility Determination
To generate precise solubility data (mole fraction
Workflow Diagram
Figure 1: Dynamic solubility determination workflow using laser transmissivity to detect phase changes.
Step-by-Step Methodology
-
Preparation: Calibrate the temperature probe (
). Prepare solvent mixtures (mass fraction ) ranging from 0.05 to 0.40. -
Loading: Place a known mass of solute and solvent into a jacketed glass vessel.
-
Equilibration: Stir at 200 rpm. Ensure the solid is fully suspended (slurry).
-
Heating Ramp: Increase temperature at a rate of 0.1 K/min .
-
Detection: Monitor laser transmission (
). The temperature at which transmission reaches 100% (solution becomes clear) is . -
Validation: Cool the solution to detect the metastable zone width (MSZW) and ensure no degradation occurred (verify by HPLC).
Thermodynamic Modeling
For process optimization, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of pyrazole esters.
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.
Interpretation of Parameters:
-
Parameter B: Related to the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with T).
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
Alternative: The van't Hoff Equation
For a narrower temperature range (e.g., 280K–310K), use the simplified linear model:
-
Use this to calculate the Enthalpy (
) and Entropy ( ) of dissolution. -
Expectation: Dissolution is likely endothermic (
) and entropy-driven ( ), typical for organic solids in organic solvents.
Applications in Synthesis & Purification[2][3]
Solvent Selection for Reaction (Claisen Condensation)
-
Recommended: Toluene or DME (Dimethoxyethane) .
-
Reasoning: These solvents support the high temperatures required for condensation without participating in transesterification (unlike EtOH).
-
-
Avoid: Water and primary amines (nucleophilic attack on the ester).
Crystallization Strategy
To purify the compound from crude reaction mixtures:
-
Solvent System: Ethyl Acetate / n-Heptane .
-
Protocol:
-
Dissolve crude oil in minimal hot Ethyl Acetate (50°C).
-
Slowly add n-Heptane (anti-solvent) until slight turbidity persists.
-
Cool slowly to 0°C.
-
Why? This system leverages the high solubility in EtOAc and near-zero solubility in Heptane, providing high recovery yields.
-
Impurity Rejection
-
Water Wash: The compound is lipophilic enough (LogP ~0.6) that aqueous washes effectively remove inorganic salts (NaCl, NaOAc) and polar byproducts (hydrazine residues) without significant yield loss.
References
-
PubChem. (2025).[1] Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (Compound). National Library of Medicine. Link
-
NIST. (2017). Thermodynamic Models for Solubility Correlation of Organic Compounds. Journal of Chemical & Engineering Data. Link
-
BenchChem. (2025).[2] Protocols for the Synthesis of Pyrazole Derivatives via Claisen Condensation. Link
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 85, 179.[3] Link
-
MDPI. (2021). Solubility Parameters and Thermodynamic Behavior of Pyrazole Derivatives. Molecules. Link
